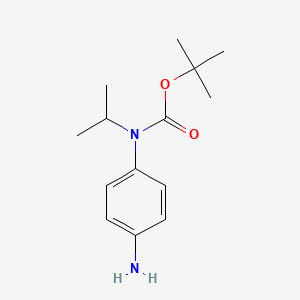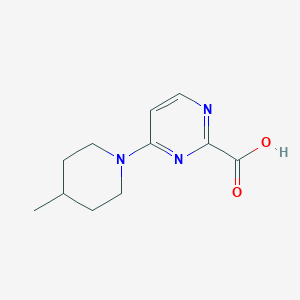
4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid, also known as MPPCA, is a chemical compound that belongs to the pyrimidine family. It is a heterocyclic organic compound that contains a pyrimidine ring, a piperidine ring, and a carboxylic acid functional group. MPPCA has been the subject of scientific research due to its potential therapeutic applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the replication of HIV and other viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, this compound also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid. One potential application is in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another potential application is in the treatment of viral infections. This compound has been found to inhibit the replication of HIV and other viruses, and further research could lead to the development of new antiviral therapies. Additionally, further research on the mechanism of action of this compound could lead to a better understanding of its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid involves the reaction of 4-methylpiperidine-1-carboxylic acid with 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-(4-Methylpiperidin-1-yl)pyrimidine-2-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been studied for its potential use in the treatment of cancer, HIV, and other viral infections.
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)9-2-5-12-10(13-9)11(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIFRPDYJPXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)

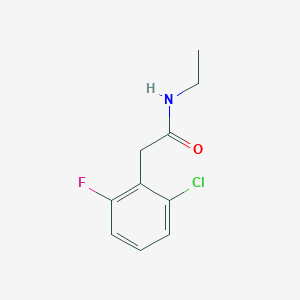
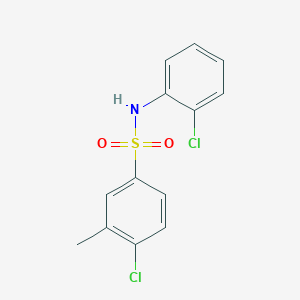

![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
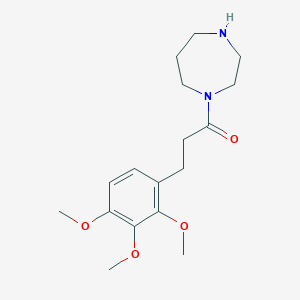
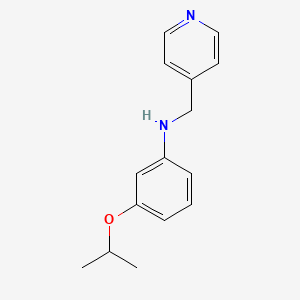
![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
